molecular formula C28H25NO10 B039124 Actinoplanone D CAS No. 116200-81-8

Actinoplanone D

Cat. No. B039124
M. Wt: 535.5 g/mol
InChI Key: PGRSDWZKKHDDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinoplanone D is a natural product that is derived from the Actinoplanes species. It is a type of polyketide that has been found to have significant biological activity, making it an important compound for scientific research.

Scientific Research Applications

Chiral Solvating Agent for Carboxylic Acids

Actinomycin D (Act-D), a biologically important antibiotic, has been utilized as a chiral solvating agent for rapid enantiomeric determination of different chiral carboxylic acids. This application was demonstrated using 1H NMR spectroscopy in deuterated chloroform, achieving notable enantiodiscrimination without significant interference from Act-D (Bai et al., 2019).

Role in Nucleolar Stress Response

Actinomycin D (Act D) has been shown to play a role in nucleolar stress response in tumor cells lacking functional p53. The study found that ribosomal stress induced by Act D was associated with the up-regulation of ribosomal protein L3 (rpL3), indicating its critical regulatory role in apoptosis and cell migration in cancer cells (Russo et al., 2016).

DNA Interaction Studies

The interaction of Actinomycin D with DNA has been studied, revealing insights into its mechanism of inhibiting transcription in tumors. The research involved crystallographic analysis of ActD's complex with DNA segments, highlighting its binding preference and the formation of pseudo-intercalated structures (Takusagawa et al., 1982).

Cytotoxic Polycyclic Xanthones Discovery

Actinoplanones, including Actinoplanone D, have been identified as strong cytotoxic polycyclic xanthones in Actinoplanes sp. culture broth. These compounds, including Actinoplanone D, exhibited significant cytotoxicity against HeLa cells and demonstrated antimicrobial activities against bacteria and rice blast fungus (Kobayashi et al., 1988).

Antitumor Effect Potentiation

Actinomycin D's anti-tumor effects have been studied in various murine tumor cell lines, revealing its synergistic cytotoxic effects in combination with tumor necrosis factor (TNF)‐α. This research provides insights into Act D's potential as an adjuvant in chemotherapy for treating neoplasia (Lasek et al., 1996).

HIV-1 Replication and Resistance

A study demonstrated that Actinomycin D (ActD) influences the replication of human immunodeficiency virus type 1 (HIV-1). Low concentrations of ActD upregulated HIV-1 replication and led to a high level of resistance to thymidine analogs, suggesting its impact on the emergence of drug resistance in HIV-1 replication (Imamichi et al., 2003).

properties

CAS RN

116200-81-8

Product Name

Actinoplanone D

Molecular Formula

C28H25NO10

Molecular Weight

535.5 g/mol

IUPAC Name

3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione

InChI

InChI=1S/C28H25NO10/c1-9-4-10-5-11-6-14-17-19(15(11)21(31)16(10)28(34)29-9)23(33)20-22(32)18-13(35-2)7-12(30)24(36-3)26(18)39-27(20)25(17)38-8-37-14/h4-5,12-14,24,30-31,33H,6-8H2,1-3H3,(H,29,34)

InChI Key

PGRSDWZKKHDDAE-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1)O

Canonical SMILES

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1)O

synonyms

Actinoplanone D

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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